molecular formula C8H11N5O3 B2578773 2-(1H-1,2,3,4-tetrazole-5-amido)cyclopentane-1-carboxylic acid CAS No. 1538359-40-8

2-(1H-1,2,3,4-tetrazole-5-amido)cyclopentane-1-carboxylic acid

Cat. No.: B2578773
CAS No.: 1538359-40-8
M. Wt: 225.208
InChI Key: OFZHUHPOFSGOCH-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-(1H-1,2,3,4-tetrazole-5-amido)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the tetrazole ring .

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3,4-tetrazole-5-amido)cyclopentane-1-carboxylic acid involves its interaction with biological targets through noncovalent interactions. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors in a similar manner . This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Properties

IUPAC Name

2-(2H-tetrazole-5-carbonylamino)cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O3/c14-7(6-10-12-13-11-6)9-5-3-1-2-4(5)8(15)16/h4-5H,1-3H2,(H,9,14)(H,15,16)(H,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZHUHPOFSGOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)NC(=O)C2=NNN=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1538359-40-8
Record name 2-(1H-1,2,3,4-tetrazole-5-amido)cyclopentane-1-carboxylic acid
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